

# Dorsomorphin: A Technical Guide to its Effects on Cellular Signaling Pathways

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Dorsomorphin dihydrochloride

Cat. No.: B560671

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Dorsomorphin, also known as Compound C, is a widely utilized small molecule inhibitor with profound effects on key cellular signaling pathways. Initially identified through a chemical screen in zebrafish for its ability to perturb dorsoventral axis formation, its primary targets have been characterized as the Bone Morphogenetic Protein (BMP) and AMP-activated protein kinase (AMPK) signaling cascades. This technical guide provides an in-depth overview of the signaling pathways affected by Dorsomorphin, presenting quantitative data on its inhibitory activity, detailed experimental protocols for studying its effects, and visualizations of the implicated pathways and experimental workflows.

## Introduction

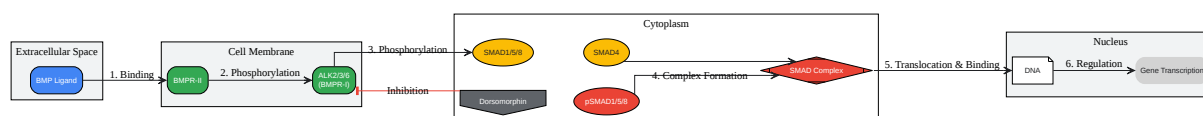
Dorsomorphin (6-[4-(2-Piperidin-1-ylethoxy)phenyl]-3-pyridin-4-ylpyrazolo[1,5-a]pyrimidine) is a cell-permeable pyrazolopyrimidine derivative. Its discovery as an inhibitor of BMP signaling has made it an invaluable tool in developmental biology and research into diseases involving aberrant BMP activity.<sup>[1][2]</sup> Furthermore, its potent inhibition of AMPK has led to its extensive use in studies of metabolism, autophagy, and cellular energy sensing.<sup>[3][4]</sup> This guide aims to provide a comprehensive resource for researchers employing Dorsomorphin, detailing its mechanism of action and providing practical information for experimental design and data interpretation.

## Core Signaling Pathways Affected by Dorsomorphin

Dorsomorphin exerts its biological effects primarily through the competitive inhibition of ATP binding to the kinase domains of its target proteins.

### Bone Morphogenetic Protein (BMP) Signaling

Dorsomorphin selectively inhibits the BMP type I receptors, specifically Activin receptor-like kinase 2 (ALK2), ALK3, and ALK6.[1][2][5] This inhibition prevents the phosphorylation and activation of the downstream mediators, SMADs 1, 5, and 8.[2][6] The activated SMAD complex (phospho-SMAD1/5/8) normally translocates to the nucleus to regulate the transcription of BMP target genes. By blocking this initial step, Dorsomorphin effectively abrogates BMP-mediated cellular responses, such as osteoblast differentiation and dorsoventral patterning in embryonic development.[1][2]



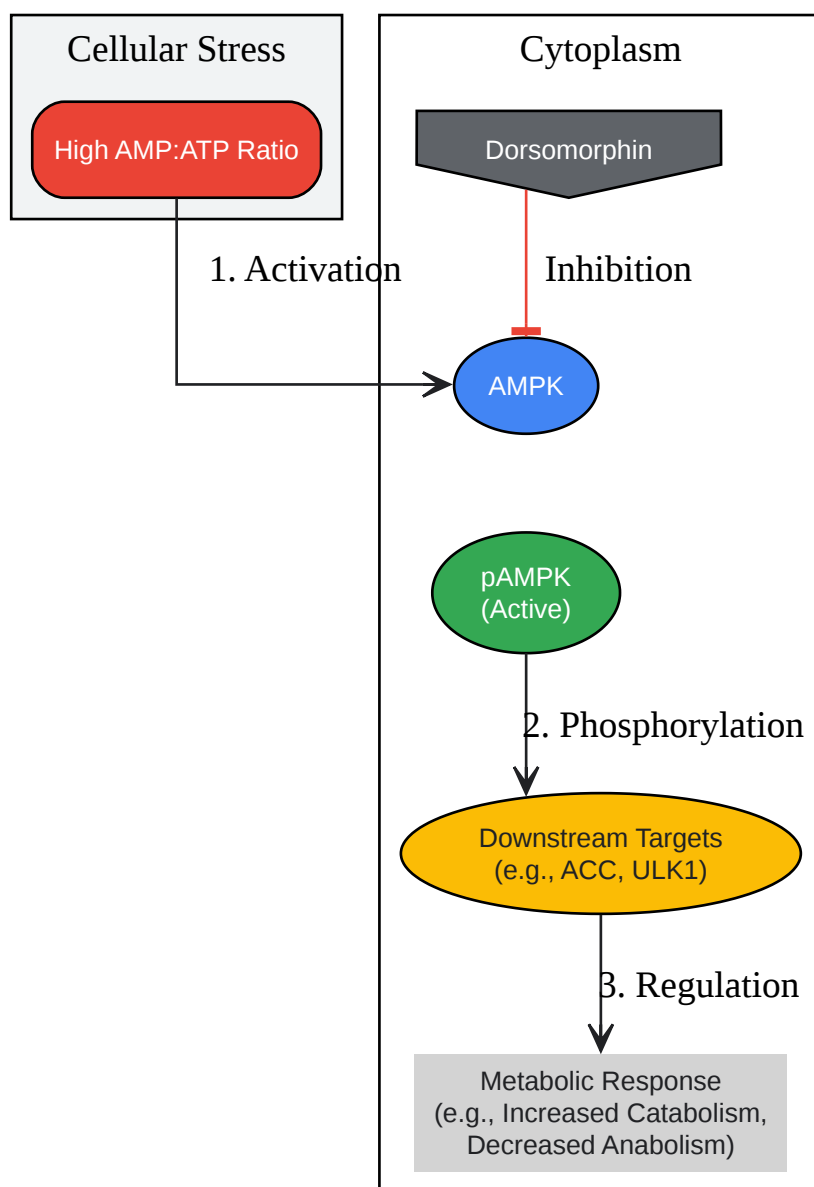
[Click to download full resolution via product page](#)

**Figure 1:** Dorsomorphin's Inhibition of the BMP Signaling Pathway.

### AMP-activated Protein Kinase (AMPK) Signaling

Dorsomorphin is a potent, reversible, and ATP-competitive inhibitor of AMPK, with a reported  $K_i$  of 109 nM.[1][4] AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism. When activated by a high AMP:ATP ratio, AMPK phosphorylates a multitude of downstream targets to promote catabolic processes and inhibit anabolic pathways.

Dorsomorphin's inhibition of AMPK prevents these downstream phosphorylation events, making it a valuable tool for studying metabolic regulation and autophagy.[3][4]



[Click to download full resolution via product page](#)

**Figure 2:** Dorsomorphin's Inhibition of the AMPK Signaling Pathway.

## Quantitative Data on Dorsomorphin's Inhibitory Activity

The following tables summarize the quantitative data on the inhibitory effects of Dorsomorphin on its primary targets and selected off-targets.

Target Kinase	Parameter	Value	Species	Assay Conditions	Reference
AMPK	Ki	109 nM	Rat	Cell-free assay	[1][4]
IC50	234.6 nM	-	Cell-permeable agent	[3]	
ALK2 (BMPR-IA)	IC50	~0.2 µM	-	BRE-Luciferase reporter assay	[7]
ALK3 (BMPR-IA)	IC50	~0.5 µM	-	BRE-Luciferase reporter assay	[7]
ALK6 (BMPR-IB)	IC50	5-10 µM	-	BRE-Luciferase reporter assay	[7]
BMP4-induced SMAD1/5/8 Phosphorylation	IC50	0.47 µM	-	-	[6]
IC50	<0.5 µM	-	Pulmonary artery smooth muscle cells	[8]	
VEGFR2 (KDR)	IC50	25.1 nM	Human	In vitro kinase assay	[9]

Table 1: Inhibitory Constants of Dorsomorphin for Primary Targets.

Off-Target Kinase	Inhibition Status	Comments	Reference
ZAPK	No significant inhibition	Structurally related kinase	<a href="#">[1]</a> <a href="#">[10]</a>
SYK	No significant inhibition	Structurally related kinase	<a href="#">[1]</a> <a href="#">[10]</a>
PKC $\theta$	No significant inhibition	Structurally related kinase	<a href="#">[1]</a> <a href="#">[10]</a>
PKA	No significant inhibition	Structurally related kinase	<a href="#">[1]</a> <a href="#">[10]</a>
JAK3	No significant inhibition	Structurally related kinase	<a href="#">[1]</a> <a href="#">[10]</a>
ALK4, ALK5, ALK7 (TGF- $\beta$ /Activin Receptors)	No inhibition at similar concentrations to BMP receptor inhibition	Demonstrates selectivity for BMP type I receptors	<a href="#">[2]</a>
PDGFR $\beta$	-	Tested in kinase panel	<a href="#">[9]</a>

Table 2: Off-Target Effects of Dorsomorphin.

## Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of Dorsomorphin.

### In Vitro Kinase Assay for AMPK Inhibition

This protocol is adapted from a general method for assessing AMPK inhibition by Dorsomorphin.[\[1\]](#)

Objective: To determine the in vitro inhibitory activity of Dorsomorphin on AMPK.

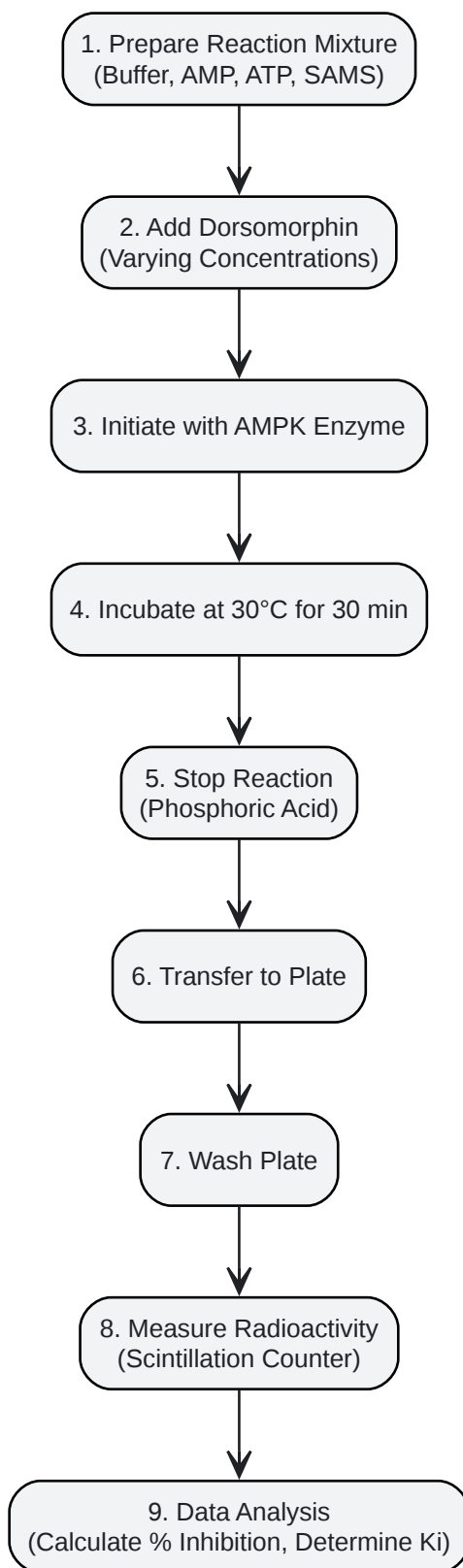
Materials:

- Partially purified liver AMPK from male Sprague-Dawley rats
- Dorsomorphin (Compound C)
- SAMS peptide (HMRSAMSGHLHLVKRR) substrate
- [ $\gamma$ - $^{33}\text{P}$ ]ATP
- Kinase reaction buffer (40 mM HEPES, pH 7.0, 80 mM NaCl, 0.8 mM EDTA, 5 mM  $\text{MgCl}_2$ , 0.025% BSA, 0.8 mM DTT)
- 1% Phosphoric acid
- 96-well MultiScreen plates (Millipore)
- Scintillation counter

#### Procedure:

- Prepare a 100  $\mu\text{L}$  reaction mixture containing 100  $\mu\text{M}$  AMP, 100  $\mu\text{M}$  ATP (with 0.5  $\mu\text{Ci}$   $^{33}\text{P}$ -ATP per reaction), and 50  $\mu\text{M}$  SAMS peptide in the kinase reaction buffer.
- Add varying concentrations of Dorsomorphin (dissolved in DMSO) to the reaction mixture. Include a DMSO-only control.
- Initiate the reaction by adding the partially purified AMPK enzyme.
- Incubate the reaction mixture at 30°C for 30 minutes.
- Stop the reaction by adding 80  $\mu\text{L}$  of 1% phosphoric acid.
- Transfer 100  $\mu\text{L}$  of the stopped reaction mixture to a 96-well MultiScreen plate.
- Wash the plate three times with 1% phosphoric acid.
- Measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of inhibition for each Dorsomorphin concentration relative to the DMSO control.

- Determine the  $K_i$  value by fitting the data to an equation for competitive inhibition using non-linear regression analysis.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. selleckchem.com [selleckchem.com]
- 2. Dorsomorphin inhibits BMP signals required for embryogenesis and iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Dorsomorphin dihydrochloride | AMPK | Tocris Bioscience [tocris.com]
- 5. stemcell.com [stemcell.com]
- 6. researchgate.net [researchgate.net]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. ahajournals.org [ahajournals.org]
- 9. In Vivo Structure Activity Relationship Study of Dorsomorphin Analogs Identifies Selective VEGF and BMP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dorsomorphin (Compound C) | Cell Signaling Technology [cellsignal.com]
- To cite this document: BenchChem. [Dorsomorphin: A Technical Guide to its Effects on Cellular Signaling Pathways]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560671#understanding-the-signaling-pathways-affected-by-dorsomorphin]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)